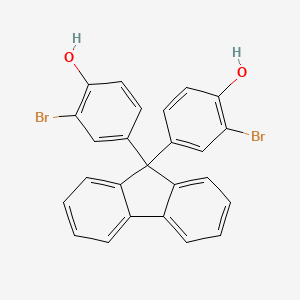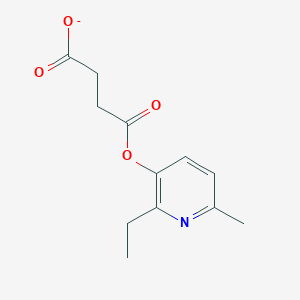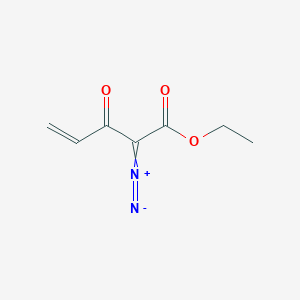
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a conjugated diene system
Méthodes De Préparation
The synthesis of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves the diazotization of an appropriate precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert an amine precursor into the diazonium salt. The ethoxy group is introduced through an etherification reaction, and the conjugated diene system is formed via a series of elimination and condensation reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as sodium chloride or ammonia. Major products formed from these reactions include amines, oxides, and azo compounds.
Applications De Recherche Scientifique
4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its reactivity as a diazonium compound. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in azo coupling reactions, the compound reacts with phenols or aromatic amines to form azo dyes, which are used in various industrial applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate include other diazonium salts and conjugated dienes. Some examples are:
1,1-bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate: Similar in structure but with chlorophenyl groups.
4-Diazonio-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Contains diphenyl groups instead of ethoxy.
The uniqueness of this compound lies in its specific functional groups and reactivity, which make it suitable for particular applications in organic synthesis and material science.
Propriétés
Numéro CAS |
210420-73-8 |
|---|---|
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3H,1,4H2,2H3 |
Clé InChI |
PRXJGTSZUFIWCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


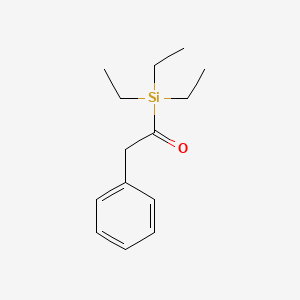
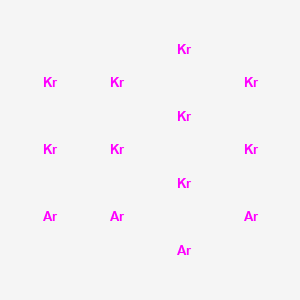
![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
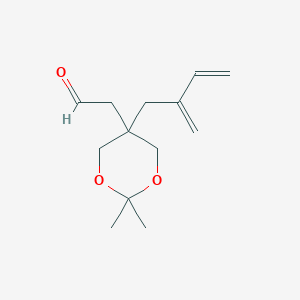
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
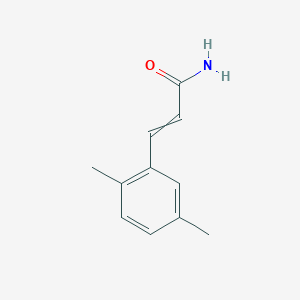
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)
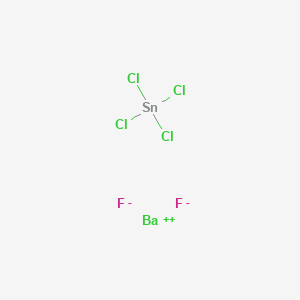
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
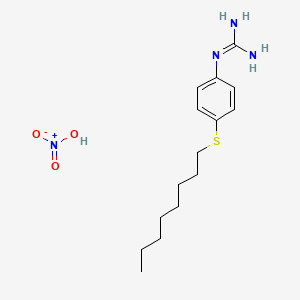
![7-Bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol](/img/structure/B14261538.png)
